

# **Evaluating the Safety Profile of Olinciguat in Comparison to Other Cardiovascular Drugs**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of **Olinciguat**, an investigational soluble guanylate cyclase (sGC) stimulator, against other cardiovascular drugs used in the management of conditions such as pulmonary hypertension and heart failure. Due to the discontinuation of **Olinciguat**'s development for sickle cell disease (SCD) due to lack of efficacy, publicly available safety data is limited. This guide summarizes the available information and provides a comparative context with established cardiovascular therapies.

## Overview of Olinciguat's Safety Profile

Olinciguat was evaluated in a Phase 2 clinical trial, the STRONG-SCD study, for the treatment of sickle cell disease. Top-line results from this study indicated that Olinciguat was "generally well tolerated across all dose ranges"[1][2][3][4]. However, specific quantitative data on adverse events from this trial have not been made widely public. The study was ultimately discontinued because it did not demonstrate adequate activity to support further clinical development in this indication[1]. Olinciguat was also investigated in a Phase 2 trial for achalasia, but detailed safety results from this study are not readily available in published literature. Preclinical studies in animal models showed that Olinciguat was cardioprotective in a hypertensive heart failure model and renoprotective in a model of diabetic nephropathy.

## **Comparative Safety Data**







The following table summarizes the adverse event profiles of various cardiovascular drugs, categorized by their mechanism of action. This data is compiled from prescribing information and major clinical trials. It is important to note that direct comparison of adverse event rates across different clinical trials can be challenging due to variations in study design, patient populations, and duration of follow-up.



| Drug Class                                        | Drug(s)                                                                                                                       | Common Adverse<br>Events (>10%)                                                                                                     | Serious Adverse<br>Events                                                                                            |
|---------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|
| Soluble Guanylate<br>Cyclase (sGC)<br>Stimulators | Olinciguat                                                                                                                    | Data not publicly<br>available. Reported as<br>"generally well<br>tolerated".                                                       | Data not publicly available.                                                                                         |
| Riociguat                                         | Headache,<br>dyspepsia/gastritis,<br>dizziness, nausea,<br>diarrhea, hypotension,<br>vomiting, anemia,<br>GERD, constipation. | Serious bleeding<br>(including<br>hemoptysis).                                                                                      |                                                                                                                      |
| Vericiguat                                        | Hypotension, anemia.                                                                                                          | Syncope.                                                                                                                            |                                                                                                                      |
| Endothelin Receptor<br>Antagonists (ERAs)         | Bosentan                                                                                                                      | Headache, nasopharyngitis, flushing, abnormal hepatic function, leg edema, hypotension, palpitations, dyspepsia, fatigue, pruritus. | Hepatotoxicity (liver injury), fluid retention, decreased sperm count, birth defects (contraindicated in pregnancy). |
| Ambrisentan                                       | Peripheral edema,<br>headache, nasal<br>congestion.                                                                           | Liver injury, fluid retention, birth defects (contraindicated in pregnancy).                                                        |                                                                                                                      |
| Macitentan                                        | Anemia, nasopharyngitis/phary ngitis, bronchitis, headache, influenza, urinary tract infection.                               | Liver injury, birth defects (contraindicated in pregnancy).                                                                         |                                                                                                                      |



| Phosphodiesterase 5<br>(PDE5) Inhibitors          | Sildenafil                                                                                            | Headache, flushing,<br>dyspepsia, abnormal<br>vision (color tinge,<br>blurred vision, light<br>sensitivity), back pain,<br>myalgia, rash. | Sudden vision loss<br>(NAION), sudden<br>hearing loss,<br>hypotension, priapism.                                 |
|---------------------------------------------------|-------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|
| Tadalafil                                         | Headache, dyspepsia,<br>back pain, myalgia,<br>flushing,<br>nasopharyngitis, pain<br>in extremity.    | Sudden vision loss<br>(NAION), sudden<br>hearing loss,<br>hypotension, priapism.                                                          |                                                                                                                  |
| Prostacyclin Analogs<br>& IP Receptor<br>Agonists | Epoprostenol (IV)                                                                                     | Flushing, headache, nausea, vomiting, jaw pain, hypotension, musculoskeletal pain, tachycardia, diarrhea, anxiety.                        | Catheter-related bloodstream infections, rebound pulmonary hypertension upon abrupt withdrawal, pulmonary edema. |
| Treprostinil<br>(IV/SC/Inhaled/Oral)              | Infusion site pain/reaction (SC), headache, diarrhea, nausea, jaw pain, flushing, edema, hypotension. | Rebound pulmonary<br>hypertension upon<br>abrupt withdrawal,<br>bleeding.                                                                 |                                                                                                                  |
| lloprost (Inhaled)                                | Vasodilation (flushing), cough, headache, trismus, insomnia, nausea, hypotension.                     | Syncope,<br>bronchospasm.                                                                                                                 |                                                                                                                  |
| Selexipag (Oral)                                  | Headache, diarrhea, jaw pain, nausea, myalgia, vomiting, pain in extremity, flushing.                 | Not specified in readily available data.                                                                                                  |                                                                                                                  |



| Angiotensin Receptor-<br>Neprilysin Inhibitor<br>(ARNI) | Sacubitril/valsartan            | Hypotension,<br>hyperkalemia, cough,<br>dizziness, renal<br>failure.                       | Angioedema (higher risk in Black patients), severe hypotension, acute renal failure.                |
|---------------------------------------------------------|---------------------------------|--------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| If Channel Inhibitor                                    | Ivabradine                      | Bradycardia, hypertension, atrial fibrillation, luminous phenomena (phosphenes).           | Fetal toxicity, severe bradycardia, increased risk of atrial fibrillation.                          |
| Sodium-Glucose<br>Cotransporter-2<br>(SGLT2) Inhibitors | Dapagliflozin,<br>Empagliflozin | Genital mycotic infections, urinary tract infections.                                      | Diabetic ketoacidosis (in patients with diabetes), Fournier's gangrene (rare), acute kidney injury. |
| Mineralocorticoid<br>Receptor Antagonists<br>(MRAs)     | Spironolactone,<br>Eplerenone   | Hyperkalemia,<br>gynecomastia<br>(spironolactone),<br>dizziness, headache<br>(eplerenone). | Severe hyperkalemia,<br>worsening renal<br>function.                                                |

## **Experimental Protocols**

Detailed experimental protocols for the safety assessment of **Olinciguat** in the STRONG-SCD trial are not publicly available. However, the general methodology for assessing safety in large cardiovascular clinical trials is outlined below, using the protocols of key trials for comparator drugs as examples.

General Safety Assessment in Cardiovascular Trials:

- Adverse Event (AE) Monitoring: All AEs, whether serious or non-serious, are recorded at
  each study visit. This includes the nature, severity, duration, and the investigator's
  assessment of its relationship to the study drug.
- Vital Signs: Blood pressure, heart rate, and respiratory rate are measured at regular intervals.



- Laboratory Tests: Comprehensive blood chemistry and hematology panels are conducted at baseline and at specified follow-up times. Key parameters include liver function tests (ALT, AST, bilirubin), renal function tests (serum creatinine, eGFR), and electrolytes (especially potassium).
- Electrocardiograms (ECGs): ECGs are performed to monitor for any changes in cardiac rhythm or conduction.
- Physical Examinations: A thorough physical examination is conducted at baseline and periodically throughout the trial.

#### Specific Trial Methodologies:

- PATENT-1 (Riociguat): This was a 12-week, double-blind, placebo-controlled Phase 3 study.
   Patients were randomized to receive riociguat (up to 2.5 mg three times daily) or placebo.
   Safety assessments included monitoring of AEs, vital signs, and laboratory parameters.
- VICTORIA (Vericiguat): A randomized, double-blind, placebo-controlled Phase 3 trial in
  patients with heart failure with reduced ejection fraction and a recent worsening event. The
  starting dose of vericiguat was 2.5 mg daily, titrated up to a target of 10 mg daily. Safety was
  a key endpoint, with systematic collection of AE data.
- PARADIGM-HF (Sacubitril/valsartan): This double-blind trial compared sacubitril/valsartan
  with enalapril in patients with heart failure with reduced ejection fraction. The study included
  a run-in period to ensure tolerability. Safety monitoring included frequent assessment of
  blood pressure, renal function, and potassium levels.
- SUPER-1 (Sildenafil): A 12-week, double-blind, placebo-controlled study where patients with pulmonary arterial hypertension were randomized to sildenafil (20, 40, or 80 mg three times daily) or placebo. The primary endpoint was the change in 6-minute walk distance, with safety and tolerability also being closely monitored.

## **Signaling Pathways**

The therapeutic and adverse effects of these cardiovascular drugs are mediated through distinct signaling pathways. Understanding these pathways is crucial for anticipating potential side effects and for the development of more targeted therapies.





#### Click to download full resolution via product page

Caption: Nitric Oxide (NO) - sGC - cGMP Signaling Pathway.





Click to download full resolution via product page

Caption: Endothelin Signaling Pathway.



Click to download full resolution via product page

Caption: Prostacyclin Signaling Pathway.

## Conclusion

While **Olinciguat** was reported to be well-tolerated in its Phase 2 clinical development for sickle cell disease, the lack of detailed, publicly available quantitative safety data prevents a direct and comprehensive comparison with other established cardiovascular drugs. The provided data on comparator drugs highlights the known safety concerns associated with different therapeutic classes, such as hypotension with sGC stimulators and PDE5 inhibitors, hepatotoxicity with ERAs, and infusion-related issues with prostacyclin analogs. For a complete evaluation of **Olinciguat**'s safety profile, the full data from its clinical trials would be necessary. This guide serves as a resource for understanding the safety landscape of current cardiovascular therapies, providing a framework for contextualizing any future data that may become available for **Olinciguat** or other novel agents.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Cyclerion Announces Phase 2 STRONG-SCD Study Results in Patients with Sickle Cell Disease | Cyclerion Therapeutics, Inc. [ir.cyclerion.com]
- 2. sicklecellanemianews.com [sicklecellanemianews.com]
- 3. Cyclerion Announces Phase 2 STRONG-SCD Study Results in Patients with Sickle Cell Disease | Cyclerion Therapeutics, Inc. [ir.cyclerion.com]
- 4. Cyclerion Announces Phase 2 STRONG-SCD Study Results in [globenewswire.com]
- To cite this document: BenchChem. [Evaluating the Safety Profile of Olinciguat in Comparison to Other Cardiovascular Drugs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609733#evaluating-the-safety-profile-of-olinciguat-in-comparison-to-other-cardiovascular-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com